![molecular formula C36H34S2Si2 B14198792 [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) CAS No. 922508-52-9](/img/structure/B14198792.png)
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is an organic compound that belongs to the class of pentacene derivatives. Pentacene derivatives are known for their applications in organic electronics due to their excellent charge transport properties. This particular compound features a pentacene core with thiene and trimethylsilane substituents, which can enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) typically involves the functionalization of the pentacene core. One common method includes the use of trialkylsilylethynyl groups to improve solubility and processability. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solution-phase synthesis, where the reactants are dissolved in a suitable solvent and reacted under controlled conditions. The product is then purified through techniques like recrystallization or chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation or other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen, peroxides
Reduction: Lithium aluminum hydride
Substitution: Halogens, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pentacene core .
Aplicaciones Científicas De Investigación
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the fabrication of organic thin-film transistors (OTFTs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) involves its ability to facilitate charge transport in organic electronic devices. The molecular targets include the active sites in organic semiconductors, where the compound can enhance charge mobility and stability. The pathways involved often include π-π stacking interactions and the formation of conductive pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,13-Bis(triisopropylsilylethynyl)pentacene
- 5,14-Bis(triethylsilylethynyl)pentacene
- 6,13-Bis(triethylsilylethynyl)pentacene
Uniqueness
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is unique due to its specific substituents, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications in organic electronics where these properties are crucial .
Propiedades
Número CAS |
922508-52-9 |
|---|---|
Fórmula molecular |
C36H34S2Si2 |
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
trimethyl-[5-[13-(5-trimethylsilylthiophen-2-yl)pentacen-6-yl]thiophen-2-yl]silane |
InChI |
InChI=1S/C36H34S2Si2/c1-39(2,3)33-17-15-31(37-33)35-27-19-23-11-7-9-13-25(23)21-29(27)36(32-16-18-34(38-32)40(4,5)6)30-22-26-14-10-8-12-24(26)20-28(30)35/h7-22H,1-6H3 |
Clave InChI |
VJCRIVNFEJHJCY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


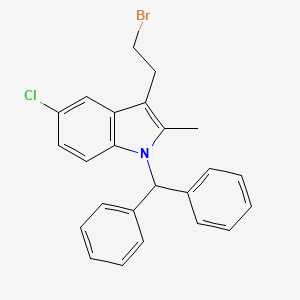
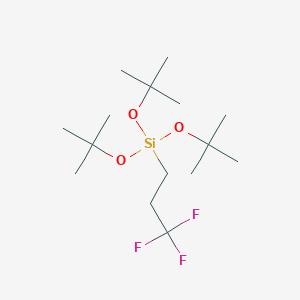

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
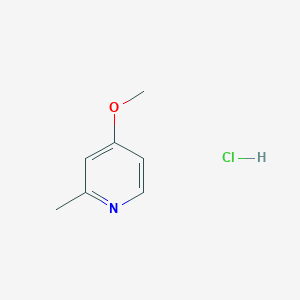
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
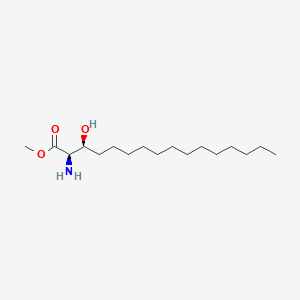
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
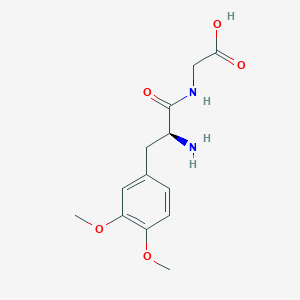
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
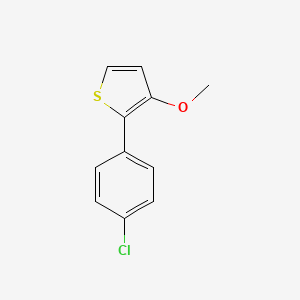
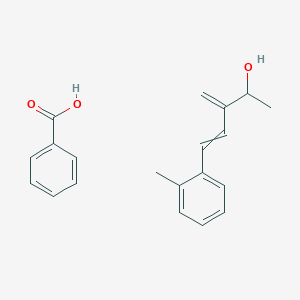
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
